molecular formula C13H18N2OS B2690989 N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide CAS No. 2320643-13-6

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide

Cat. No.: B2690989
CAS No.: 2320643-13-6
M. Wt: 250.36
InChI Key: SIRAPBNYHPNSLC-UHFFFAOYSA-N
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Description

“N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide” is a chemical compound that is part of the thiophene and pyrrolidine families . Thiophenes are sulfur-containing, five-membered aromatic compounds that are widely used in medicinal chemistry . Pyrrolidines are five-membered nitrogen-containing heterocycles .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of pyrrolidine and thiophene scaffolds . Pyrrolidine rings can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used . Thiophene derivatives can be synthesized through various strategies, including heterocyclization of different substrates .


Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyrrolidine ring, a thiophene ring, and a cyclopropane ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Chemical Properties

Rapid Synthesis Methods : A study highlighted the development of a high-yield synthetic method for compounds structurally related to N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide. The research focused on synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide via nucleophilic substitution and ester hydrolysis, demonstrating a versatile approach for creating similar compounds with potential biological activities (Zhihui Zhou et al., 2021).

Dearomatising Cyclisation : Research into thiophene-3-carboxamides uncovered a method for dearomatising cyclisation, transforming these compounds into pyrrolinones and related derivatives. This process, when applied to this compound, could yield novel structures with unique properties (J. Clayden et al., 2004).

Bioactive Compound Development

Anticancer Activity : A study on the condensation of various amines with iminodiacetic acid identified derivatives with thiophenyl groups showing promising anticancer activity. Such synthetic approaches could be adapted for this compound to explore its potential anticancer properties (Sandeep Kumar et al., 2013).

Pharmacological Properties

HDAC Inhibition for Cancer Treatment : A compound with structural similarities to this compound, specifically N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, was discovered as a histone deacetylase (HDAC) inhibitor. It showed selective inhibition of HDACs 1-3 and 11, indicating that derivatives of this compound could have applications in cancer treatment through epigenetic modulation (Nancy Z. Zhou et al., 2008).

Properties

IUPAC Name

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c16-13(11-1-2-11)14-12-3-5-15(8-12)7-10-4-6-17-9-10/h4,6,9,11-12H,1-3,5,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRAPBNYHPNSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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